4-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid
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Overview
Description
4-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid is a compound that belongs to the benzothiazole family, which is known for its diverse biological and chemical properties. Benzothiazoles are heterocyclic compounds containing both nitrogen and sulfur atoms in their structure. The presence of these heteroatoms imparts unique chemical reactivity and biological activity to the compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid typically involves the reaction of 6-ethoxybenzothiazole with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or dimethylformamide, and a catalyst like pyridine or triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
4-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 4-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-ethoxybenzothiazole
- 2-Chloro-N-(6-ethoxy-benzothiazol-2-yl)-acetamide
Uniqueness
4-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid stands out due to its unique combination of the benzothiazole core with a succinamic acid moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives.
Properties
Molecular Formula |
C13H14N2O4S |
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Molecular Weight |
294.33 g/mol |
IUPAC Name |
4-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C13H14N2O4S/c1-2-19-8-3-4-9-10(7-8)20-13(14-9)15-11(16)5-6-12(17)18/h3-4,7H,2,5-6H2,1H3,(H,17,18)(H,14,15,16) |
InChI Key |
BYSJHDPKXPBWCI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC(=O)O |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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